molecular formula C5H9N3O B8756181 2-Imino-1,3-dimethylimidazolidin-4-one CAS No. 34293-22-6

2-Imino-1,3-dimethylimidazolidin-4-one

Cat. No.: B8756181
CAS No.: 34293-22-6
M. Wt: 127.14 g/mol
InChI Key: NQLHETVWDMRIPV-UHFFFAOYSA-N
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Description

2-Imino-1,3-dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with two methyl groups at the 1- and 3-positions and an exocyclic imine group at the 2-position. It serves as a key structural motif in marine alkaloids such as aplysinopsin, first isolated from the sponge genus Thorecta . The compound is synthesized via condensation of indole-3-carboxaldehyde derivatives with 2-amino-1,3-dimethylimidazolidin-4-one, yielding analogs with substituents on the indole ring (e.g., halogen, methyl, or fluoro groups) .

Key properties include:

  • Tautomerism: Exists predominantly in the endocyclic tautomeric form in both solid state (confirmed by X-ray crystallography) and solution (supported by ¹H-NMR, with NH₂ resonance at δ 7.73 ppm in DMSO-d₆) .
  • Configuration: The double bond linking the indole and imidazolidinone rings adopts an E-configuration .

Properties

CAS No.

34293-22-6

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-imino-1,3-dimethylimidazolidin-4-one

InChI

InChI=1S/C5H9N3O/c1-7-3-4(9)8(2)5(7)6/h6H,3H2,1-2H3

InChI Key

NQLHETVWDMRIPV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=N)C

Origin of Product

United States

Comparison with Similar Compounds

Creatinine (2-Imino-1-methylimidazolidin-4-one)

Creatinine, a natural metabolite, shares the imidazolidinone core but lacks the 3-methyl group.

  • Structural Differences :
    • Substituents : 1-methyl vs. 1,3-dimethyl in the parent compound.
    • Molecular Weight : 113.12 g/mol (C₄H₇N₃O) vs. 141.17 g/mol (C₅H₈N₄O) .

2-Imino-1,3-thiazolidin-4-one

This analog replaces the oxygen atom in the imidazolidinone ring with sulfur.

  • Structural Differences :
    • Heteroatom : Sulfur at position 4 instead of oxygen.
    • Molecular Formula : C₃H₄N₂OS vs. C₅H₈N₄O .
  • Functional Implications : Sulfur’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions in receptor binding, as seen in thiourea-derived heterocycles .

Hemimycalin A (1,3-Dimethylimidazolidine-2,4-dione)

Hemimycalin A, a marine alkaloid, replaces the 2-imino group with a carbonyl.

  • Structural Differences: Functional Group: 2,4-dione vs. 2-imino-4-one.
  • This substitution correlates with altered cytotoxicity and antimicrobial activity in marine sponges .

Substituent Effects on Derivatives of 2-Imino-1,3-dimethylimidazolidin-4-one

Derivatives with halogen or methyl substituents on the indole ring exhibit distinct physical and biological properties:

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data
10 (5-chloro) Cl (C-5) 245–246 60 IR: 3354 cm⁻¹ (N-H), 1719 cm⁻¹ (C=O)
14 (6-chloro) Cl (C-6) 278–280 74 ¹H-NMR: δ 11.57 (s, NH), 3.34 (s, CH₃)
13 (6-fluoro) F (C-6) 260–264 44 IR: 3359 cm⁻¹ (N-H), 1721 cm⁻¹ (C=O)
17 (unsubstituted) H 245–247 50 IR: 3340 cm⁻¹ (N-H), 1723 cm⁻¹ (C=O)

Key Observations :

  • Halogen Effects : Chloro-substituted derivatives (e.g., 14 ) exhibit higher melting points than fluoro analogs (13 ), suggesting enhanced lattice stability due to Cl’s polarizability.
  • Biological Activity : 5-Chloro and 5-bromo derivatives show enhanced binding affinity to serotonin receptors compared to unsubstituted analogs .

Heteroatom Variants and Their Implications

Oxygen vs. Sulfur in the Ring

  • Synthetic Accessibility: Thiazolidinones are synthesized from thioureas, offering divergent reactivity compared to imidazolidinones .

Imino vs. Carbonyl Groups

  • Reactivity: The imino group in this compound acts as a nucleophilic site, enabling Schiff base formation, whereas carbonyl groups in dione analogs favor hydrogen bonding .

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